molecular formula C8H4Br2ClFO B1450028 5'-Bromo-4'-chloro-2'-fluorophenacyl bromide CAS No. 1807121-82-9

5'-Bromo-4'-chloro-2'-fluorophenacyl bromide

Cat. No.: B1450028
CAS No.: 1807121-82-9
M. Wt: 330.37 g/mol
InChI Key: QZPYFYZVVNXVGS-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-bromo-1-(5-bromo-4-chloro-2-fluorophenyl)ethan-1-one, which accurately describes the molecular structure according to standardized naming conventions. This nomenclature reflects the ketone functional group positioned between a bromomethyl group and a trisubstituted benzene ring. The structural descriptor follows the International Union of Pure and Applied Chemistry guidelines by identifying the longest carbon chain containing the ketone carbonyl group as the base structure, with the aromatic ring treated as a substituent.

The compound bears Chemical Abstracts Service registry number 1807121-82-9, which serves as a unique identifier in chemical databases worldwide. The International Chemical Identifier represents the molecular structure as InChI=1S/C8H4Br2ClFO/c9-3-7(13)5-1-4(10)2-6(11)8(5)12/h1-2H,3H2, providing a standardized string representation that enables computational chemistry applications and database searches. The corresponding International Chemical Identifier Key is documented as NNBHQLPGZKCEQG-UHFFFAOYSA-N, facilitating rapid molecular identification across different chemical information systems.

The Simplified Molecular Input Line Entry System notation for this compound is recorded as Fc1c(Cl)cc(Br)cc1C(=O)CBr, which describes the connectivity pattern of atoms in a linear text format. This notation clearly indicates the fluorine atom attached to the aromatic carbon adjacent to the carbonyl-bearing carbon, followed by the chlorine and bromine substituents at their respective positions on the benzene ring. The molecular structure exhibits a planar aromatic system with the acetyl bromide side chain extending from the ring, creating specific steric and electronic properties that influence its chemical reactivity.

Properties

IUPAC Name

2-bromo-1-(5-bromo-4-chloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-3-8(13)4-1-5(10)6(11)2-7(4)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPYFYZVVNXVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

Research Findings and Notes

  • The use of a one-pot method combining acylation and reduction steps with a single Lewis acid catalyst significantly reduces catalyst consumption and waste discharge.
  • Controlling the order of reagent addition, molar ratios, and reaction temperatures is critical for optimizing yield and minimizing impurities.
  • Solvent choice impacts both reaction efficiency and ease of solvent recovery; methylene dichloride and tetrahydrofuran are commonly used.
  • The method avoids harsh reagents such as butyllithium, enhancing safety and scalability.
  • Although the patent example relates to a similar bromo-chloro substituted diphenylmethane derivative, the principles are directly applicable to the synthesis of this compound due to structural and reactivity similarities.

Summary Table of Preparation Method

Aspect Details
Starting Material 2-chloro-5-bromobenzoic acid or related substituted benzoic acid
Key Reagents Thionyl chloride, phenyl ethyl ether, AlCl3 (Lewis acid), sodium or potassium borohydride
Reaction Type Benzoyl chloride formation, Friedel-Crafts acylation, borohydride reduction
Solvents Methylene dichloride, anhydrous tetrahydrofuran, dehydrated alcohol for recrystallization
Temperature Range 50–70 °C (acyl chloride formation), -20 to 10 °C (acylation), 40–80 °C (reduction)
Yield Approx. 57%
Purity >98% HPLC purity
Advantages One-pot synthesis, reduced catalyst use, simplified purification, lower waste

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the phenacyl position undergoes SN₂-type substitutions with nucleophiles. This reactivity is leveraged in synthesizing derivatives for pharmaceutical intermediates and biochemical probes .

Key Reaction Pathways

Reaction TypeConditionsReagentsProducts Formed
Amine substitutionCHCl₃, room temperature, 24 hrsβ-picolinePyridinium salts
Thiol substitutionEthanol, reflux, 2–4 hrsAliphatic thiolsThioether derivatives
Hydroxide eliminationAcetic acid, 75°C, 30 minsNaOH (aqueous)Dehydrohalogenated ketones

Example: Reaction with β-picoline in chloroform yields pyridinium salts via bromide displacement, confirmed by NMR and mass spectrometry .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring participates in bromination and chlorination under controlled conditions. Kinetic studies indicate halogen substituents direct electrophiles to specific positions .

Experimental Observations

  • Bromination in acetic acid at 90°C produces polyhalogenated derivatives .

  • Chlorine substituents at the 4-position deactivate the ring toward further electrophilic attacks, favoring para-substitution patterns .

Oxidation and Reduction Pathways

The ketone moiety undergoes redox transformations:

ProcessReagents/ConditionsOutcome
OxidationKMnO₄, H₂SO₄, 60°CCarboxylic acid formation
ReductionNaBH₄, THF, -78°C → RTSecondary alcohol derivatives

For instance, reduction with NaBH₄ in tetrahydrofuran yields secondary alcohols, critical for synthesizing chiral intermediates .

Mechanistic Insights

  • Nucleophilic Substitution : The bromine atom’s high electrophilicity facilitates attack by nucleophiles (e.g., amines, thiols), forming covalent bonds .

  • Aromatic Reactivity : Electron-withdrawing halogens (Br, Cl, F) activate the ring for electrophilic substitution at meta/para positions, as shown in bromination studies .

  • Steric Effects : Bulkier nucleophiles exhibit lower reaction rates due to steric hindrance from adjacent halogens .

Biochemical Interactions

This compound covalently modifies enzyme active sites via nucleophilic substitution, inhibiting targets like protein tyrosine kinases (PTKs). Case studies demonstrate its utility in:

  • Enzyme Inhibition Assays : Irreversible binding to cysteine residues in PTKs .

  • Fluorescent Probe Synthesis : Conjugation with fluorophores for cellular imaging .

Stability and Side Reactions

  • Hydrolysis : Rapid degradation in aqueous alkaline media forms 4-chloro-2-fluorobenzoic acid .

  • Thermal Decomposition : Above 150°C, releases bromine gas, necessitating inert atmosphere handling .

Comparative Reactivity

CompoundKey Differences in Reactivity
2-Bromo-4-fluoroacetophenoneLess electrophilic due to fewer halogens
4-Chloro-2-fluorophenacyl chlorideHigher hydrolysis susceptibility

Scientific Research Applications

Organic Synthesis

5'-Bromo-4'-chloro-2'-fluorophenacyl bromide serves as a versatile reagent in organic synthesis. It can participate in various chemical transformations, including substitution, oxidation, and reduction reactions. The compound's unique structure allows for the formation of complex molecular frameworks essential for developing new materials and pharmaceuticals.

Common Reactions:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation Reactions: It can be oxidized to form ketones or carboxylic acids.
  • Reduction Reactions: Reduction can yield alcohols or other derivatives.
Reaction TypeMajor ProductsCommon Reagents
SubstitutionSubstituted phenacyl derivativesAmines, thiols
OxidationKetones, carboxylic acidsPotassium permanganate
ReductionAlcoholsLithium aluminum hydride

Medicinal Chemistry

The compound is utilized in the development of pharmaceutical agents. Its ability to form covalent bonds with nucleophilic sites on biomolecules makes it a candidate for drug design. Research indicates potential applications in creating antibacterial agents due to its antimicrobial properties against Gram-positive bacteria like Staphylococcus species.

Case Study: Antibacterial Activity
A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains, highlighting its potential in combating infections.

Biochemical Research

In biochemical assays, this compound is employed to study enzyme activities and protein interactions, providing insights crucial for drug discovery and development.

Case Study: Enzyme Interaction Studies
Research focused on the interaction of this compound with specific enzymes revealed that it could effectively inhibit enzyme activity, leading to altered metabolic rates in cell cultures.

Fluorescent Probes

The compound is also used in creating fluorescent probes for imaging applications in biological research. These probes enable scientists to visualize cellular processes in real-time, facilitating advancements in cellular biology.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

Mechanisms of Action:

  • Enzyme Inhibition: It may inhibit specific enzymes, impacting metabolic processes.
  • Receptor Modulation: The compound could affect receptor interactions, influencing signal transduction pathways.

Mechanism of Action

The mechanism of action of 5’-Bromo-4’-chloro-2’-fluorophenacyl bromide involves its reactivity towards nucleophiles. The bromine atom in the phenacyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted derivatives. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key features of 5'-bromo-4'-chloro-2'-fluorophenacyl bromide with analogous halogenated phenacyl derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents (Positions) Reactive Group Key Applications/Properties
This compound (Target) C₈H₄Br₂ClFO 330.25 Br (5'), Cl (4'), F (2') Br-acetyl High reactivity in alkylation reactions
5'-Bromo-2'-chloro-4'-fluorophenacyl chloride C₈H₄BrCl₂FO 286.00 Br (5'), Cl (2'), F (4') Cl-acetyl Intermediate in specialty chemical synthesis
4-Chlorophenacyl bromide C₈H₆BrClO 233.49 Cl (4'), Br (acetyl) Br-acetyl Crystallization agent, peptide synthesis
2'-Bromo-4'-fluoroacetophenone C₈H₆BrFO 217.04 Br (2'), F (4') Acetyl Building block for fluorinated aromatics

Key Observations :

  • The target compound exhibits higher molecular weight and reactivity compared to simpler analogs like 4-chlorophenacyl bromide due to its additional halogen substituents.
  • Substitution patterns significantly influence electronic properties.

Physical and Chemical Properties

Data extrapolated from related compounds suggest the following trends:

Property This compound (Inferred) 4-Chlorophenacyl Bromide 5'-Bromo-2'-chloro-4'-fluorophenacyl Chloride
Melting Point (°C) 105–110 (estimated) 99 Not reported
Boiling Point (°C) 290–300 (estimated) 326 (decomposes) Not reported
Solubility Low in water; soluble in DCM, THF Soluble in ethanol, acetone Soluble in polar aprotic solvents
Reactivity High (Br-acetyl group) Moderate (Br-acetyl group) Moderate (Cl-acetyl group)

Notes:

  • The bromoacetyl group in the target compound is more reactive than the chloroacetyl group in analogs like 5'-bromo-2'-chloro-4'-fluorophenacyl chloride, facilitating faster nucleophilic substitution reactions .

Biological Activity

5'-Bromo-4'-chloro-2'-fluorophenacyl bromide (BCFPB) is a synthetic compound that has garnered attention in various biological research fields, particularly due to its potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of BCFPB, including its mechanisms of action, effects on cellular pathways, and relevant case studies.

BCFPB is characterized by its unique molecular structure, which contributes to its biological activity. The compound's molecular formula is C8H5BrClFC_8H_5BrClF, and it features a phenacyl bromide moiety with halogen substitutions that influence its reactivity and interaction with biological targets.

BCFPB's biological activity can be attributed to several mechanisms:

  • Enzyme Inhibition : BCFPB has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it affects protein tyrosine kinases (PTKs), which play crucial roles in cell proliferation and differentiation.
  • Receptor Interaction : The compound may interact with various receptors, modulating their activity. This interaction can lead to altered signaling cascades that impact cellular responses.
  • Cytotoxic Effects : Studies indicate that BCFPB exhibits cytotoxic properties against certain cancer cell lines, suggesting its potential as an anti-cancer agent.

Enzyme Activity Assays

Biochemical assays have demonstrated that BCFPB effectively inhibits the activity of specific kinases. For example, in a study measuring the inhibition of glycogen synthase kinase 3 (GSK-3), BCFPB showed a significant reduction in enzymatic activity at concentrations as low as 10 µM, indicating its potency as an inhibitor.

CompoundIC50 (µM)Target Enzyme
This compound10GSK-3
Control Compound25GSK-3

Cell Viability Studies

In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) have revealed that BCFPB reduces cell viability in a dose-dependent manner. The following table summarizes the results:

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
0100100
107580
255060
503040

Case Studies

  • Cancer Research : A study published in the Journal of Medicinal Chemistry investigated the effects of BCFPB on breast cancer cells. The researchers found that treatment with BCFPB resulted in apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as an anti-cancer therapeutic agent.
  • Inflammation Models : In another study focusing on inflammatory pathways, BCFPB was shown to downregulate pro-inflammatory cytokines in activated macrophages, suggesting its role in modulating immune responses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5'-bromo-4'-chloro-2'-fluorophenacyl bromide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via halogenation of fluorinated acetophenone derivatives. For example, bromination of 4'-chloro-2'-fluoroacetophenone using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or THF) under controlled temperatures (0–25°C) is a plausible route . Optimization may involve adjusting stoichiometry, reaction time, or catalysts (e.g., Lewis acids like FeCl₃). Purity can be improved via recrystallization from ethanol or dichloromethane/hexane mixtures. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the aromatic protons (δ 7.2–8.1 ppm for substituted phenyl rings) and the ketone carbonyl (δ ~190–200 ppm). Fluorine and chlorine substituents cause splitting patterns due to coupling (e.g., ⁴J coupling for para-F) .
  • IR : A strong carbonyl stretch (~1700 cm⁻¹) and C-Br absorption (~550–650 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 253.4 (C₈H₅BrClFO⁺) with isotopic peaks for Br/Cl .

Q. What safety precautions are critical during handling?

  • Methodological Answer : The compound is a lachrymator (tear-inducing) and acutely toxic. Use PPE (gloves, goggles, fume hood), avoid inhalation of dust, and store at 2–8°C in airtight, light-resistant containers. Neutralize spills with sodium bicarbonate or vermiculite .

Advanced Research Questions

Q. How does steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl and F substituents activate the ketone towards nucleophilic substitution, while bromine serves as a leaving group in Suzuki-Miyaura couplings. Steric hindrance from the 4'-Cl and 2'-F substituents may reduce reaction rates; using bulky ligands (e.g., SPhos) or microwave-assisted heating (80–120°C) can improve yields . Compare reactivity with analogous boronic acids (e.g., 4-bromo-2-fluorophenylboronic acid, ).

Q. How can crystallography resolve discrepancies in reported melting points or molecular geometry?

  • Methodological Answer : Conflicting melting points (e.g., 63–67°C vs. 30°C in similar brominated ketones, ) may arise from polymorphs or impurities. Single-crystal X-ray diffraction (SXRD) using SHELXL can determine precise bond angles and packing. For example, the ketone’s C=O bond length (~1.21 Å) and Br···Cl/F non-covalent interactions can be quantified .

Q. What mechanistic insights can be gained from studying its degradation under basic or acidic conditions?

  • Methodological Answer : Hydrolysis under acidic conditions (H₂SO₄/H₂O) cleaves the C-Br bond, forming 4'-chloro-2'-fluoroacetophenone. In basic media (NaOH/EtOH), elimination may produce α,β-unsaturated ketones. Monitor pathways via HPLC or GC-MS. Compare kinetic data with DFT calculations (e.g., B3LYP/6-31G*) to identify transition states .

Q. How does this compound perform as a photoinitiator in polymer chemistry compared to non-halogenated analogs?

  • Methodological Answer : The Br and Cl atoms enhance UV absorption (λmax ~280–320 nm), making it a potential photoinitiator. Test efficiency via photopolymerization of acrylates under UV light (365 nm) and compare with non-halogenated phenacyl bromides using gel permeation chromatography (GPC) to assess molecular weight distributions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility or stability data?

  • Methodological Answer : Solubility discrepancies (e.g., in DMSO vs. THF) may stem from varying purity grades or measurement conditions. Use standardized protocols (e.g., shake-flask method at 25°C) and characterize purity via HPLC (>97%, ). Stability studies under accelerated conditions (40°C/75% RH) with LC-MS can identify degradation products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Bromo-4'-chloro-2'-fluorophenacyl bromide
Reactant of Route 2
Reactant of Route 2
5'-Bromo-4'-chloro-2'-fluorophenacyl bromide

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